molecular formula C10H11BFNO3 B1409305 (3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid CAS No. 1704081-55-9

(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid

Cat. No.: B1409305
CAS No.: 1704081-55-9
M. Wt: 223.01 g/mol
InChI Key: RFPZSWXIIAPJOC-UHFFFAOYSA-N
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Description

(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropylcarbamoyl group and a fluorine atom. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The process begins with the preparation of the boronic acid precursor, which can be achieved through the reaction of a suitable aryl halide with a boron reagent such as bis(pinacolato)diboron. The reaction is catalyzed by a palladium complex and is carried out under mild conditions, often in the presence of a base such as potassium carbonate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods leverage automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and environmentally benign solvents further optimizes the process, making it more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclopropylcarbamoyl and fluorine substituents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield phenols or ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of (3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, facilitating the formation of covalent bonds. This property is particularly useful in enzyme inhibition, where the compound can bind to active sites and modulate enzyme activity . The cyclopropylcarbamoyl and fluorine substituents further enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the cyclopropylcarbamoyl and fluorine substituents in (3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid imparts distinct chemical properties, such as enhanced stability and reactivity. These features make it a valuable reagent in various chemical and biological applications, distinguishing it from other boronic acid derivatives .

Properties

IUPAC Name

[3-(cyclopropylcarbamoyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BFNO3/c12-9-4-1-6(11(15)16)5-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPZSWXIIAPJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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